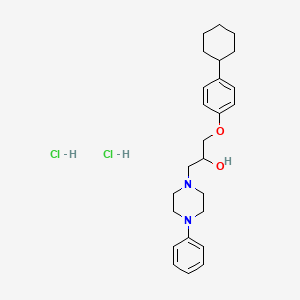
1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride” is a synthetic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride” typically involves multiple steps:
Formation of the phenoxypropanolamine backbone: This can be achieved by reacting 4-cyclohexylphenol with epichlorohydrin under basic conditions to form the intermediate epoxide.
Nucleophilic substitution: The intermediate epoxide is then reacted with 4-phenylpiperazine to form the desired product.
Purification and conversion to dihydrochloride salt: The final product is purified and converted to its dihydrochloride salt form using hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or cyclohexyl rings.
Reduction: Reduction reactions could target the piperazine ring or the phenoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic or quinone derivatives, while reduction could produce various alcohols or amines.
科学的研究の応用
Chemistry
Synthesis of analogs: The compound can be used as a starting material for the synthesis of various analogs with potential pharmacological activity.
Biology
Receptor studies: It may be used in studies to understand its interaction with various biological receptors, such as adrenergic or serotonergic receptors.
Medicine
Pharmacological research: The compound could be investigated for its potential therapeutic effects, including its use as an antidepressant, anxiolytic, or cardiovascular agent.
Industry
Chemical intermediates: It can serve as an intermediate in the synthesis of more complex molecules for pharmaceutical or agrochemical applications.
作用機序
The mechanism of action of “1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride” would likely involve its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The exact pathways would depend on its binding affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds
Propranolol: A well-known beta-blocker with a similar phenoxypropanolamine structure.
Metoprolol: Another beta-blocker with a related chemical structure.
Uniqueness
“1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride” is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenoxypropanolamines.
生物活性
1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, also known by its CAS number 503430-20-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Formula : C25H34N2O2
- Molecular Weight : 394.55 g/mol
- CAS Number : 503430-20-4
The compound primarily interacts with neurotransmitter systems, particularly focusing on the following pathways:
1. Interaction with Serotonin Receptors
- The phenylpiperazine moiety suggests potential activity at serotonin receptors (5-HT), which are implicated in mood regulation and anxiety disorders. Studies indicate that similar compounds can act as agonists or antagonists depending on their structure and substituents.
2. Inhibition of Acetylcholinesterase (AChE)
- Preliminary studies suggest that this compound may inhibit AChE, leading to increased levels of acetylcholine (ACh) in synaptic clefts. This effect could enhance cholinergic neurotransmission, which is critical for cognitive functions such as learning and memory .
Pharmacological Effects
The biological activity of this compound has been evaluated through various experimental models:
Case Studies
Several case studies have highlighted the compound's efficacy:
- Anxiety Disorders : In a controlled study involving rodents, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups .
- Cognitive Enhancement : Another study demonstrated that the compound improved memory retention in a passive avoidance task, indicating its potential as a cognitive enhancer .
特性
IUPAC Name |
1-(4-cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2.2ClH/c28-24(19-26-15-17-27(18-16-26)23-9-5-2-6-10-23)20-29-25-13-11-22(12-14-25)21-7-3-1-4-8-21;;/h2,5-6,9-14,21,24,28H,1,3-4,7-8,15-20H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPPVOKTEVETBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














